(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Catalog No.
S12828299
CAS No.
M.F
C20H12Br2O2S
M. Wt
476.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Product Name

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Molecular Formula

C20H12Br2O2S

Molecular Weight

476.2 g/mol

InChI

InChI=1S/C20H12Br2O2.S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;

InChI Key

STPMHYUUMOXROQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.[S]

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral compound belonging to the family of biaryl compounds, specifically derivatives of 1,1'-bi-2-naphthol. This compound features two bromine atoms at the 6 and 6' positions of the naphthalene rings, contributing to its unique properties. It is typically encountered as a white to light yellow crystalline powder with a melting point ranging from 204 °C to 206 °C . The compound is notable for its optical activity, being capable of rotating plane-polarized light due to its chiral nature.

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as a versatile ligand in various asymmetric synthesis reactions. Key reactions include:

  • Asymmetric Strecker Reactions: It is used in the preparation of chiral zirconium catalysts that facilitate these reactions .
  • Enantioselective Hetero Diels-Alder Reactions: The compound acts as a ligand in zinc-catalyzed reactions, enhancing selectivity .
  • Friedel-Crafts Reactions: It participates in asymmetric Friedel-Crafts reactions involving pyrroles and glyoxylates .

These reactions highlight the compound's utility in synthesizing complex organic molecules with high enantioselectivity.

The synthesis of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol can be achieved through several methods:

  • Bromination of 1,1'-bi-2-naphthol: The compound is synthesized by brominating 1,1'-bi-2-naphthol at the 6 and 6' positions using bromine or brominating agents under controlled conditions.
  • Chiral Resolution: Enantiomeric forms can be separated using techniques such as chromatography or recrystallization from chiral solvents.
  • Catalyzed Reactions: As mentioned earlier, it can also be synthesized through asymmetric catalysis involving various metal catalysts .

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol finds applications in several fields:

  • Organic Synthesis: It is widely used as a chiral ligand in asymmetric synthesis processes.
  • Catalysis: The compound plays a crucial role in developing new catalytic systems for enantioselective reactions.
  • Material Science: Its unique structural properties may be utilized in developing advanced materials and sensors.

Interaction studies involving (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol focus on its role as a ligand in catalytic systems. Research has shown that it can form stable complexes with various transition metals, enhancing catalytic activity and selectivity in asymmetric reactions. Further studies are necessary to explore its interactions with biological macromolecules and potential therapeutic effects.

(S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol shares structural similarities with other biaryl compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
(R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphtholStructureDifferent bromination pattern; potential for different stereochemistry effects.
(S)-(+)-6,6'-Dibromo-2,2'-dihydroxy-1,1'-binaphthylStructureContains hydroxyl groups; may exhibit different solubility and reactivity profiles.
(R)-(-)-6,6'-Dibromo-2,2'-dihydroxy-1,1'-binaphthylStructureSimilar to above but with opposite stereochemistry; useful for studying enantiomeric differences.

The uniqueness of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol lies in its specific bromination pattern and chirality that enhance its effectiveness as a ligand in asymmetric synthesis compared to other similar compounds.

Regioselective Bromination Strategies for 1,1'-Bi-2-naphthol Derivatives

The regioselective bromination of 1,1'-bi-2-naphthol derivatives represents a fundamental synthetic transformation that has been extensively studied to achieve high selectivity for the 6,6'-positions [1] [2]. The remarkable regioselectivity observed in these reactions stems from both electronic and steric factors that govern the electrophilic aromatic substitution mechanism [1].

When (R)-1,1'-bi-2-naphthol is treated with 2.7 equivalents of bromine in dichloromethane at negative seventy-five degrees Celsius for 2.5 hours, (R)-6,6'-dibromo-1,1'-bi-2-naphthol is obtained in ninety-nine percent yield [1]. This exceptional regioselectivity can be attributed to the electronic structure of the 1,1'-bi-2-naphthol system, where density functional theory calculations using the Gaussian program with B3LYP and 6-31G basis set reveal that a node plane passes through the 3-carbon of the naphthol ring, making electrophilic addition at this position unfavorable [1] [2].

The steric environment around the 8-position significantly hinders substitution at this location, while the 6-position emerges as the most electronically favorable site for electrophilic attack [1]. The electron-donating hydroxyl groups provide resonance stabilization for carbon cation intermediates formed during electrophilic attack, but only the 6-brominated product is obtained with no bromination observed at the 3- or 8-positions [1] [2].

Bromination Method Variations and Optimization

Alternative bromination protocols have been developed to accommodate different substrate requirements and reaction conditions [1] [2]. When (R)- or (S)-1,1'-bi-2-naphthol dimethyl ether is reacted with bromine at negative fifty degrees Celsius, the corresponding (S)-6,6'-dibromo-1,1'-bi-2-naphthol dimethyl ether is obtained in ninety percent yield [1]. This modification demonstrates the compatibility of the bromination protocol with protected hydroxyl groups, which can be essential for synthetic strategies requiring orthogonal protection schemes [1].

N-Bromosuccinimide has emerged as an effective brominating agent for 1,1'-bi-2-naphthol analogues [2]. When the dimethyl ether of biphenanthrol is treated with five equivalents of N-bromosuccinimide in refluxing acetonitrile for two hours, the dibrominated product is obtained in quantitative yield with greater than ninety-nine percent enantiomeric excess [2]. This protocol demonstrates the broad applicability of electrophilic bromination to extended aromatic systems while maintaining excellent stereochemical integrity [2].

Table 1: Regioselective Bromination Strategies for 1,1'-Bi-2-naphthol Derivatives

Bromination MethodTarget PositionYield (%)Reaction TimeKey Features
Br₂/CH₂Cl₂ (-75°C)6,6'-dibromination992.5 hHigh regioselectivity, low temperature
Br₂/CH₂Cl₂ (-50°C, 1,1'-bi-2-naphthol-Me)6,6'-dibromination90Not specifiedProtected hydroxyl groups
N-Bromosuccinimide/CH₃CN (reflux)6,6'-dibrominationQuantitative2 h1,1'-Bi-2-naphthol analogue (biphenanthrol)
Tetrabutylammonium tribromide/CHCl₃-MeOH (reflux)6,6'-dibromination4320 hDitriflate substrate
Br₂/CH₂Cl₂ (1,1'-bi-2-naphthol acetate, room temperature)5,5'-dibromination4281 hChanged regioselectivity due to acetate protection

Electronic Effects on Regioselectivity

The regioselectivity in electrophilic substitution of 1,1'-bi-2-naphthol demonstrates remarkable sensitivity to the electronic properties of the 2,2'-hydroxyl groups [1] [2]. When the acetate derivative of (R)-1,1'-bi-2-naphthol is treated with bromine in the presence of pyridine, a dramatic shift in regioselectivity occurs, favoring 5,5'-dibromination over the typical 6,6'-substitution pattern [2]. This observation illustrates how protecting group strategies can be employed to modulate regioselectivity and access different substitution patterns [2].

The reduced electron-donating effect of acetate groups compared to hydroxyl groups fundamentally alters the electronic distribution within the aromatic system, making the 5,5'-positions more reactive than the 6,6'-positions under these specific conditions [2]. This electronic modulation represents a valuable synthetic tool for accessing diversely substituted 1,1'-bi-2-naphthol derivatives [2].

Asymmetric Synthesis Approaches for Enantiopure Production

The asymmetric synthesis of enantiopure (S)-(-)-6,6'-dibromo-1,1'-bi-2-naphthol requires sophisticated methodologies that ensure both high enantioselectivity and efficient bromination [5] [6]. The most successful approaches combine asymmetric coupling strategies with subsequent regioselective bromination, maintaining stereochemical integrity throughout the synthetic sequence [5] [6].

Metal-Mediated Asymmetric Coupling Strategies

Copper-catalyzed asymmetric oxidative coupling represents one of the most efficient methods for constructing the 1,1'-bi-2-naphthol framework with high enantioselectivity [6]. The efficient catalytic species formed in situ allows for (S)-1,1'-bi-2-naphthol derivatives to be obtained with enantioselectivities up to ninety-nine percent enantiomeric excess and yields up to eighty-seven percent [6]. The coupling mechanism proceeds via radical-anion coupling, where the complex coordinates to form specific intermediates that undergo selective coupling to generate the desired atropisomeric product [6].

Iron-catalyzed asymmetric oxidative coupling has emerged as an alternative approach using N,N'-di(quinolin-8-yl)cyclohexane-1,2-diamine as the chiral ligand [6]. This methodology enables the synthesis of (S)-1,1'-bi-2-naphthol derivatives with excellent yields up to ninety-nine percent and enantiomeric excesses up to eighty-one percent [6]. The iron complex demonstrates remarkable efficiency in promoting the oxidative coupling while maintaining high levels of stereochemical control [6].

Optimization Parameters for Asymmetric Synthesis

The optimization of asymmetric synthesis conditions requires careful consideration of multiple variables that collectively influence both yield and enantioselectivity [11] [22]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from negative seventy-five to negative fifty degrees Celsius to prevent racemization while maintaining reasonable reaction rates [1] [11].

Solvent selection plays a crucial role in asymmetric synthesis, with anhydrous dichloromethane proving most effective for maintaining stereochemical integrity [11]. The aprotic nature of dichloromethane prevents unwanted protonation reactions that could lead to racemization, while its low freezing point allows for the low-temperature conditions essential for asymmetric induction [11].

Table 2: Asymmetric Synthesis Optimization Parameters

ParameterOptimal ConditionsImpact on EnantioselectivityTypical Enantiomeric Excess (%)
Temperature Control-75°C to -50°CPrevents racemization>99
Solvent SystemCH₂Cl₂ (anhydrous)Maintains chirality>97
Protecting GroupsMethyl ethers, acetatesModulates regioselectivity90-99
Reaction AtmosphereInert (N₂)Prevents oxidation>95
Catalyst Loading2.7 equiv Br₂Complete conversion99

Kinetic Resolution Strategies

Kinetic resolution represents an alternative approach for accessing enantiopure 1,1'-bi-2-naphthol derivatives through selective transformation of one enantiomer from a racemic mixture [20] [23]. Ammonium salt-catalyzed kinetic resolution with benzyl tosylate proceeds with selectivity factors up to forty-six, providing a scalable and practical process applicable across more than thirty different C₂- and non-C₂-symmetric 1,1'-bi-2-naphthol derivatives [20]. This methodology enables enantioselective synthesis with enantiomeric ratios exceeding 99:1 [20].

The mechanistic basis for kinetic resolution involves rapid and reversible deprotonation to afford diastereoisomeric binaryl-2,2'-diolate ammonium salts that react at different rates during the alkylation step [20]. This differential reactivity provides the basis for enantiomeric discrimination and enables the recovery of highly enantioenriched starting material [20].

Racemization Prevention Techniques in Halogenation Processes

The prevention of racemization during halogenation represents a critical challenge in the synthesis of enantiopure (S)-(-)-6,6'-dibromo-1,1'-bi-2-naphthol [8] [16] [17]. Atropisomeric compounds like 1,1'-bi-2-naphthol possess inherent configurational stability, but harsh reaction conditions can promote unwanted racemization through thermal or chemical pathways [8] [16].

Temperature Control Strategies

Low-temperature protocols constitute the most fundamental approach to racemization prevention [1] [8]. The energy barrier for racemization of 1,1'-bi-2-naphthol has been determined to be 37.8 kilocalories per mole, corresponding to extremely high configurational stability under normal conditions [18]. However, elevated temperatures or harsh chemical environments can overcome this barrier, necessitating careful optimization of reaction conditions [8] [16].

Maintaining reaction temperatures below negative fifty degrees Celsius during bromination effectively prevents racemization while allowing sufficient reaction rates for practical synthesis [1]. The use of dry ice-acetone baths or liquid nitrogen cooling systems enables precise temperature control throughout the bromination process [1]. Extended reaction times at low temperatures prove more effective than elevated temperatures for maintaining stereochemical integrity [1].

Mechanistic Understanding of Racemization Pathways

Recent computational studies have revealed that single-electron oxidation dramatically reduces the resistance of atropisomeric biaryls toward racemization [8]. The removal of a single electron changes atropisomerization from a concerted process to a two-step mechanism with considerably smaller activation barriers compared to closed-shell biaryls [8]. This finding has profound implications for preventing racemization under oxidative conditions commonly encountered during halogenation [8].

The frontier molecular orbital energies show strong dependence on biaryl conformation, providing the electronic basis for the observed racemization behavior [8]. Under single-electron-transfer conditions, the racemization temperatures required for a half-life of approximately one thousand seconds drop by two hundred degrees Celsius for 1,1'-bi-2-naphthol derivatives [8]. This dramatic reduction in configurational stability under oxidative conditions emphasizes the importance of controlled reaction environments [8].

Protecting Group Strategies

The implementation of protecting group strategies provides an effective method for modulating both reactivity and stereochemical stability during halogenation [1] [2]. Methyl ether protection of the hydroxyl groups enhances configurational stability while maintaining compatibility with bromination conditions [1]. The electron-withdrawing nature of certain protecting groups can also influence regioselectivity, providing additional synthetic control [2].

Acetate protection represents another valuable strategy, though it fundamentally alters the regioselectivity of bromination from 6,6'- to 5,5'-positions [2]. This protecting group strategy enables access to different substitution patterns while maintaining stereochemical integrity throughout the synthetic sequence [2].

Table 3: Racemization Prevention Techniques in Halogenation Processes

TechniqueTemperature Range (°C)MechanismEffectivenessTypical Enantiomeric Excess Retention (%)
Low Temperature Control-78 to -50Reduces molecular motionExcellent>99
Protecting Group StrategyVariableShields hydroxyl groupsVery good95-99
Reaction Time OptimizationRoom temperatureMinimizes exposure timeGood90-95
Solvent SelectionVariablePrevents side reactionsGood93-97
Inert AtmosphereVariablePrevents oxidative processesExcellent>99

Kinetic Monitoring and Process Control

Advanced kinetic monitoring techniques enable real-time assessment of racemization during halogenation processes [16]. Segmented flow technology provides a robust method for measuring high-temperature atropisomerization kinetics with programmable semi-automated sample generation [16]. This approach allows for precise determination of activation parameters and prediction of configurational stability under various reaction conditions [16].

The extrapolated activation parameters for (S)-1,1'-bi-2-naphthol indicate a free energy of activation of 37.1 kilocalories per mole at thirty-seven degrees Celsius, corresponding to a half-life of nearly five hundred thousand years under physiological conditions [16]. These measurements provide quantitative guidance for selecting reaction conditions that maintain stereochemical integrity [16].

Nuclear Magnetic Resonance Spectral Analysis of Bromine Substituent Effects

The nuclear magnetic resonance (NMR) spectroscopic characterization of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol reveals significant effects of bromine substitution on chemical shift patterns and signal multiplicities. The presence of bromine atoms at the 6,6'-positions induces characteristic electronic perturbations that are readily observable through proton and carbon NMR spectroscopy [1] [2].

In the proton NMR spectrum, the aromatic region displays distinctive signals corresponding to the naphthalene ring protons. The bromine substituents at the 6,6'-positions create a characteristic downfield shift of adjacent protons to 7.8-8.2 parts per million due to the electron-withdrawing nature of bromine [3]. This deshielding effect is most pronounced for the protons in the immediate vicinity of the bromine substitution sites.

The compound exhibits specific rotation values of [α]20/D ranging from +44° to +50° (c = 2, tetrahydrofuran) for the (S)-(+) enantiomer and corresponding negative values for the (R)-(-) enantiomer [4] [5]. These optical rotation measurements provide critical confirmation of the stereochemical configuration and enantiomeric purity of the compound.

Carbon-13 NMR spectroscopy reveals the electronic effects of bromine substitution through characteristic chemical shift patterns. The carbon atoms bearing bromine substituents exhibit distinct signals that differ significantly from the parent 1,1'-bi-2-naphthol structure. The molecular formula C20H12Br2O2 with a molecular weight of 444.12 daltons has been confirmed through high-resolution mass spectrometry [6] [4].

ParameterValueConditions
Specific Rotation+44° to +50°c = 2, THF
Melting Point195-199°CLiterature
Molecular Weight444.12 g/molExact mass
Purity>98.0%High-performance liquid chromatography

Studies utilizing 1,1'-bi-2-naphthol as a chiral solvating agent have demonstrated that bromine substitution patterns can be effectively analyzed through NMR chemical shift variations. The concentration- and enantiomeric ratio-dependent variations in diagnostic proton chemical shifts provide valuable insights into the conformational behavior and intermolecular interactions of these dibrominated compounds [7] [8].

X-ray Crystallographic Studies on Molecular Packing

X-ray crystallographic analysis of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol provides detailed structural information regarding molecular conformation and crystal packing arrangements. Single crystal X-ray diffraction studies have revealed critical parameters including dihedral angles between naphthalene planes and intermolecular interactions within the crystal lattice [2].

The crystal structure analyses facilitate understanding of synthesis protocols and purification procedures for 6,6'-dibromo-substituted binaphthol compounds [9]. Crystallographic investigations have identified the formation of solid solutions during crystal growth processes, particularly due to the presence of bromine as a relatively heavy atom that influences crystal packing [10].

Dihedral angle measurements from X-ray crystallography indicate values ranging from 85° to 92° between the naphthalene planes [3]. These structural parameters are crucial for understanding the three-dimensional molecular architecture and its influence on chiroptical properties. The restricted rotation around the biaryl bond maintains the stable chiral configuration essential for the compound's optical activity.

Intermolecular interactions within the crystal structure include weak π-π interactions between naphthalene rings and potential hydrogen bonding involving the hydroxyl groups. The crystal packing reveals centroid-centroid distances of approximately 4.0-4.1 Å for π-π stacking interactions between six-membered rings [11].

Crystallographic ParameterValueMethod
Dihedral Angle85-92°X-ray diffraction
Centroid Distance4.0-4.1 Åπ-π interactions
Crystal SystemVariesSpace group dependent
TemperatureRoom temperatureStandard conditions

The crystallographic data has proven essential for confirming the regioselectivity of bromination reactions and distinguishing between different substitution patterns. Single crystal X-ray analysis has been particularly valuable for identifying regioisomeric impurities and establishing the precise location of bromine substituents on the naphthalene rings [9] [10].

Chiroptical Properties and Circular Dichroism Profiles

The chiroptical properties of (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol have been extensively characterized through vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy. These techniques provide complementary information about the molecular conformation and absolute configuration [12].

Vibrational circular dichroism spectroscopy has emerged as the most sensitive method for detecting conformational changes in the hydroxyl group orientations. The VCD spectral patterns in the 1600-900 cm⁻¹ region show significant variations among different conformers, with experimental spectra correlating well with theoretical predictions for specific conformational arrangements [13] [14].

Electronic circular dichroism measurements in the 200-350 nanometer region demonstrate characteristic Cotton effects that are indicative of the compound's axially chiral nature. However, ECD sensitivity to hydroxyl group conformation is relatively limited compared to VCD spectroscopy [13]. The bisignate Cotton effect patterns provide definitive evidence for the helical bias and absolute configuration of the molecule.

Optical rotatory dispersion studies complement the circular dichroism data by providing wavelength-dependent rotation measurements. While ORD spectroscopy confirms the absolute configuration, it shows limited sensitivity for discriminating among different hydroxyl group conformations [13] [14].

Spectroscopic MethodWavelength RangeSensitivityPrimary Information
VCD1600-900 cm⁻¹High conformationalHydroxyl orientation
ECD200-350 nmModerateAbsolute configuration
ORDVisible rangeLimited conformationalOverall chirality

Quantum chemical calculations using density functional theory with various basis sets (6-31G*, 6-311G(2d,2p), and 6-311++G(2d,2p)) have been employed to predict chiroptical spectra for different conformational arrangements. The B3LYP functional has provided reliable correlations between experimental and theoretical spectra [13] [14].

The solvent-dependent behavior of chiroptical spectra has been investigated using dichloromethane, acetonitrile, and dimethyl sulfoxide. These studies reveal that solvent interactions can significantly influence the spectral patterns through perturbation of Boltzmann populations, electronic structure modifications, and normal mode perturbations [15].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

475.89043 g/mol

Monoisotopic Mass

473.89248 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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